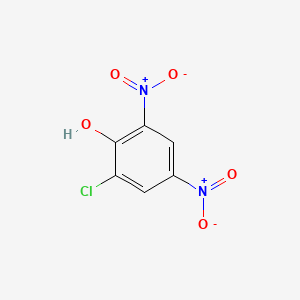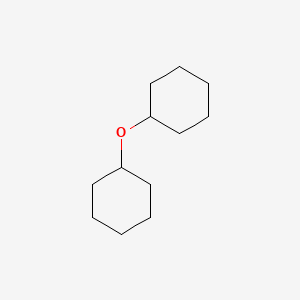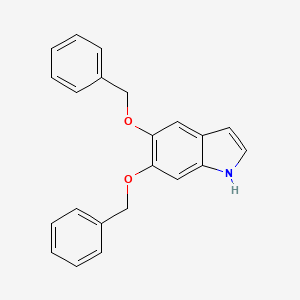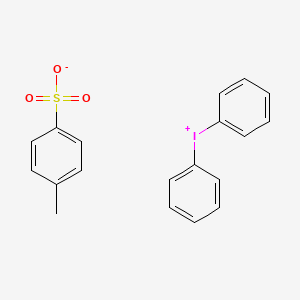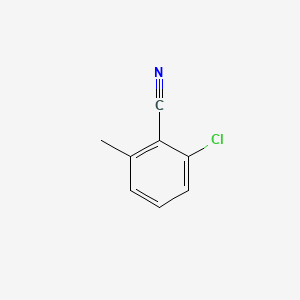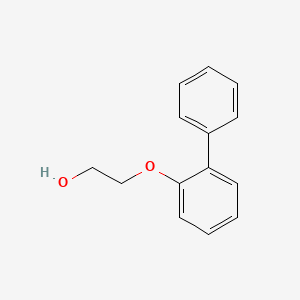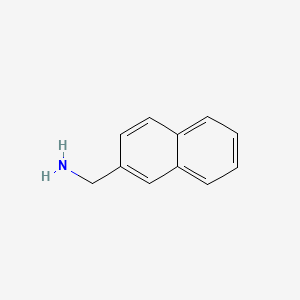
1-(2-NAPHTHYL)METHANAMINE
Descripción general
Descripción
2-Naphthalenemethanamine, also known as 2-NMA, is an organic compound that is widely used in scientific research as an intermediate in the synthesis of a variety of organic compounds. 2-NMA is an important building block for the synthesis of a wide range of compounds, including drugs, pesticides, dyes, and other chemicals. 2-NMA has been studied extensively in recent years due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Centelleadores en la Detección de Radiación
1-(2-NAPHTHYL)METHANAMINE: se ha identificado como un componente clave en el desarrollo de centelleadores, que son materiales que emiten luz cuando son impactados por la radiación . La capacidad del compuesto para formar estructuras de perovskitas de haluro en capas 2D, como las nanoplacas de (NAPH)2PbCl4, contribuye a su aplicación en este campo. Estas estructuras exhiben una intensa luz blanca cálida y tiempos de decaimiento acortados, lo que las hace adecuadas para diodos emisores de luz blanca de alta eficiencia y centelleadores. El efecto de impedimento estérico del ion NAPH+ es crucial para conservar las propiedades de emisión inducidas por la presión de estos materiales, lo cual es esencial para su rendimiento como centelleadores .
Diodos Emisores de Luz Blanca (WLED)
La aplicación del compuesto en WLED está estrechamente relacionada con su uso en centelleadores. La fase amorfa de las nanoplacas de (NAPH)2PbCl4, que se puede lograr mediante el enfriamiento, muestra características prometedoras para WLED. Estas incluyen emisión de alto brillo, grandes desplazamientos de Stokes y tiempos de respuesta de decaimiento rápidos. El diseño y la síntesis del material, mejorados mediante la comprensión de los efectos de impedimento estérico, abren el camino para los avances en la tecnología WLED .
Componente Orgánico en Perovskitas Híbridas
This compound: sirve como componente orgánico en perovskitas híbridas, que son materiales con una estructura de perovskita que incorpora moléculas orgánicas. Estos materiales tienen aplicaciones potenciales en la fotovoltaica y los dispositivos emisores de luz debido a sus grandes desplazamientos de Stokes, altos coeficientes de absorción y fuerte tolerancia a los defectos. La configuración compleja del compuesto aumenta la barrera de la transición de fase, lo que es beneficioso para la estabilidad y la eficiencia de estos materiales .
Investigación de Fotoluminiscencia
Las propiedades de fotoluminiscencia (PL) de las perovskitas basadas en This compound son de gran interés en la investigación científica. La emisión de banda ancha y la transferencia de energía de resonancia (RET) en estos materiales son áreas clave de estudio, con implicaciones para el desarrollo de materiales emisores de luz blanca de un solo componente y una mayor comprensión de los mecanismos luminiscentes .
Simulaciones de Ciencia de Materiales
En el campo de la ciencia de los materiales, This compound se utiliza en simulaciones computacionales para estudiar las propiedades y los comportamientos de los materiales a nivel molecular. Programas como Amber, GROMACS y Pymol utilizan los datos del compuesto para producir visualizaciones precisas y detalladas, ayudando en el diseño y análisis de nuevos materiales .
Síntesis Química y Diseño
La estructura y las propiedades del compuesto se aprovechan en la síntesis química, donde actúa como bloque de construcción para moléculas más complejas. Sus efectos estéricos y su configuración molecular se consideran al diseñar moléculas para funciones específicas, como catalizadores o ingredientes farmacéuticos activos .
Química Analítica
This compound: también es relevante en la química analítica, donde se puede utilizar como un estándar o reactivo en varias técnicas analíticas, incluyendo NMR, HPLC, LC-MS y UPLC. Su estructura y propiedades bien definidas lo convierten en un compuesto adecuado para la calibración y el desarrollo de métodos .
Laboratorios Educativos y de Investigación
Por último, este compuesto encuentra aplicación en entornos educativos y de investigación, donde se utiliza para demostrar reacciones químicas, técnicas de síntesis y métodos analíticos. Sirve como ejemplo para enseñar conceptos relacionados con la química orgánica y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions depending on the environmental conditions .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical processes .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
It has been used as an intermediate in organic synthesis and pharmaceutical intermediates
Cellular Effects
A study on a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, showed that 1-(2-NAPHTHYL)METHANAMINE contributes to the irreversibility of the nanoplates
Molecular Mechanism
It has been suggested that it may facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry .
Temporal Effects in Laboratory Settings
It has been observed that the harvested amorphous phase of a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, exhibits twice more intensity than the initial emission, a shortened decay time of 1.73 ns, and an enlarged Stokes shift of 260.7 nm .
Propiedades
IUPAC Name |
naphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAHQUVHHVHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174012 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-90-8 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


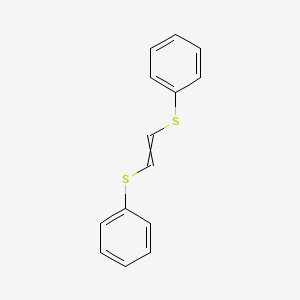
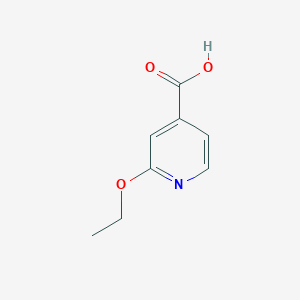

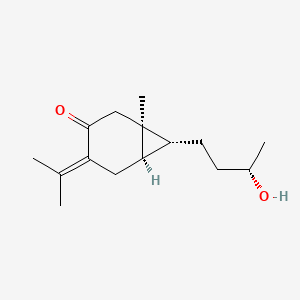
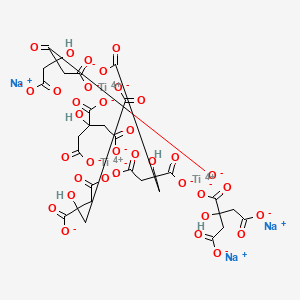

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
